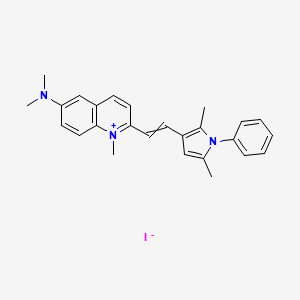

6-(Dimethylamino)-2-(2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)vinyl)-1-methylquinolinium iodide

説明

Pyrvinium Iodide is a casein kinase 1α-dependent inhibitor of Wnt/β-Catenin.

生物活性

6-(Dimethylamino)-2-(2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)vinyl)-1-methylquinolinium iodide, also known by its chemical formula , is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinolinium core with a dimethylamino group and a pyrrole-derived vinyl substituent, contributing to its unique chemical properties. Its molecular weight is approximately 509.425 g/mol, and it exhibits significant solubility in organic solvents, which is essential for biological assays.

Anticancer Properties

Recent studies have indicated that derivatives of quinolinium compounds exhibit promising anticancer activity. Specifically, compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : These compounds often target specific kinases involved in cell cycle regulation. For instance, some studies report that related quinolinium derivatives inhibit CDK4/6 kinases, leading to reduced tumor growth in xenograft models .

- Case Study : In vitro studies demonstrated that certain analogs exhibited IC50 values in the nanomolar range against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. These findings suggest a high potency for further development into therapeutic agents .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Quinolinium derivatives have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria:

- Study Findings : A formulation containing a similar quinolinium structure was tested against Staphylococcus aureus and Escherichia coli, showing significant bactericidal effects. The mechanism appears to involve disruption of microbial membranes and interference with metabolic pathways .

Data Tables

| Activity Type | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 0.710 | CDK4/6 inhibition |

| Anticancer | A549 | 1.10 | CDK4/6 inhibition |

| Antimicrobial | Staphylococcus | Not reported | Membrane disruption |

| Antimicrobial | Escherichia coli | Not reported | Metabolic interference |

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. Preliminary data suggest favorable absorption characteristics with moderate bioavailability. Further studies are needed to elucidate its distribution and metabolism in vivo.

科学的研究の応用

Anticancer Activity

One of the most significant applications of this compound is in cancer research. Studies have shown that it exhibits cytotoxic effects against various cancer cell lines. For instance:

- Case Study : In vitro tests demonstrated that the compound inhibited the proliferation of MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines with IC50 values in the low micromolar range. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, as evidenced by flow cytometry and Western blot analyses showing changes in pro-apoptotic and anti-apoptotic protein levels .

| Cell Line | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 2.3 | Apoptosis induction |

| HCT-116 | 1.9 | Cell cycle arrest |

Photochemical Applications

The compound's ability to absorb light makes it suitable for photochemical applications. It can be used as a fluorescent probe in biological imaging.

- Research Finding : The fluorescence properties were evaluated in different solvents, revealing potential uses in tracking cellular processes due to its stability and emission characteristics under UV light .

Material Science

6-(Dimethylamino)-2-(2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)vinyl)-1-methylquinolinium iodide is also being explored for its potential in developing new materials, particularly organic light-emitting diodes (OLEDs).

特性

CAS番号 |

35648-29-4 |

|---|---|

分子式 |

C26H28IN3 |

分子量 |

509.4 g/mol |

IUPAC名 |

2-[(E)-2-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethenyl]-N,N,1-trimethylquinolin-1-ium-6-amine;iodide |

InChI |

InChI=1S/C26H28N3.HI/c1-19-17-21(20(2)29(19)24-9-7-6-8-10-24)11-13-23-14-12-22-18-25(27(3)4)15-16-26(22)28(23)5;/h6-18H,1-5H3;1H/q+1;/p-1 |

InChIキー |

FAKBASFGECRACB-UHFFFAOYSA-M |

SMILES |

CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.[I-] |

異性体SMILES |

CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C/C3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.[I-] |

正規SMILES |

CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.[I-] |

外観 |

Solid powder |

Key on ui other cas no. |

35648-29-4 |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

7187-62-4 (Parent) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Pyrvinium Iodide |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。